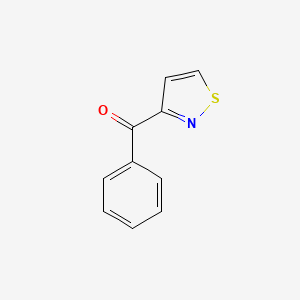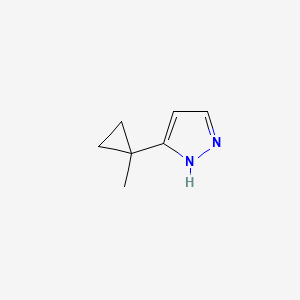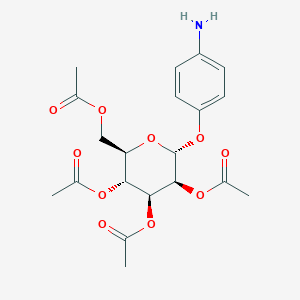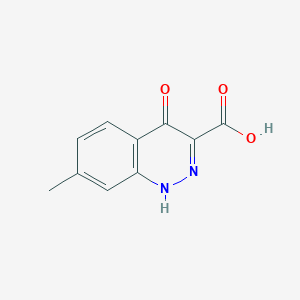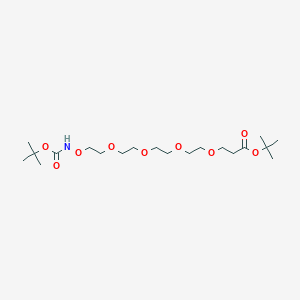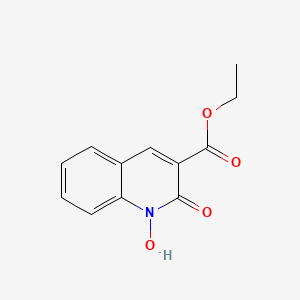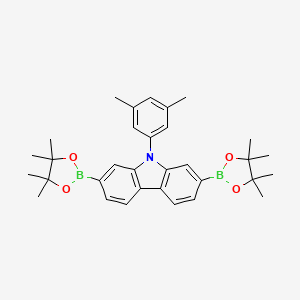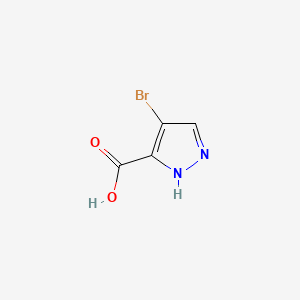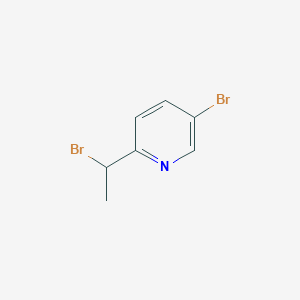![molecular formula C11H12N4 B3248541 [6-(4-Methylphenyl)pyridazin-3-yl]hydrazine CAS No. 18772-77-5](/img/structure/B3248541.png)
[6-(4-Methylphenyl)pyridazin-3-yl]hydrazine
Overview
Description
“[6-(4-Methylphenyl)pyridazin-3-yl]hydrazine” is a chemical compound with the molecular formula C11H12N4 and a molecular weight of 200.24 g/mol . It is also known by its IUPAC name, 3-hydrazinyl-4-methyl-6-phenylpyridazine .
Synthesis Analysis
The synthesis of pyridazinone derivatives, which include “[6-(4-Methylphenyl)pyridazin-3-yl]hydrazine”, has been explored in various studies . The most common synthesis involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .Physical And Chemical Properties Analysis
“[6-(4-Methylphenyl)pyridazin-3-yl]hydrazine” has a molecular weight of 200.24 g/mol . The specific physical and chemical properties such as boiling point, melting point, and density are not available from the search results.Scientific Research Applications
Pharmacological Activities
Pyridazine and pyridazinone are heterocycles that contain two adjacent nitrogen atoms and have shown a wide range of pharmacological activities . These activities include antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .
Medicinal Chemistry
Pyridazine derivatives have been shown to be ‘privileged structures’ in medicinal chemistry . Many drug discovery programs utilize a pyridazine as a core scaffold . Various pyridazine based scaffolds have been utilized in medicinal chemistry against a range of biological targets and physiological effects .
Agrochemical Applications
Various pyridazinone derivatives are well known as agrochemicals . The pharmaceutical industry has a continuing requirement for the synthesis of a diverse range of polysubstituted pyridazinone compounds bearing a varied range of ring substituents because many such compounds have been used as commercially drugs and agrochemicals .
Anti-Platelet Agent
Zardaverine, an anti-platelet agent, is one of the examples of commercially available drugs that contain a pyridazine ring .
Anti-Inflammatory Agent
Emorfazone, an anti-inflammatory agent, is another example of a commercially available drug that contains a pyridazine ring .
Herbicide Agents
Pyridaben and Norflurazon are examples of herbicide agents that contain a pyridazine ring .
PDE-III Inhibitor
The compound 6-[4-(5-methyl-3-oxo-2,3,4,5-tetraliydro pyridazin-6-yl)phenyl]pyridazin-3(2H)-one (XCV) is a potent PDE-III inhibitor . A methyl group at the C-5 position of the dihydropyridazinone ring leads to enhanced potency .
Commercial Availability
“[6-(4-Methylphenyl)pyridazin-3-yl]hydrazine” is commercially available and can be purchased from various chemical suppliers .
Future Directions
Pyridazinone derivatives, including “[6-(4-Methylphenyl)pyridazin-3-yl]hydrazine”, have shown a wide range of pharmacological activities . This suggests that this class of compounds should be extensively studied for their therapeutic benefits . The pharmaceutical industry has a continuing requirement for the synthesis of a diverse range of polysubstituted pyridazinone compounds bearing a varied range of ring substituents because many such compounds have been used as commercially drugs and agrochemicals .
Mechanism of Action
Target of Action
Pyridazinone derivatives, to which this compound belongs, have been associated with a broad spectrum of pharmacological activities .
Mode of Action
It is known that some pyridazinone derivatives inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that [6-(4-Methylphenyl)pyridazin-3-yl]hydrazine might interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Pyridazinone derivatives have been found to influence a variety of biological processes, suggesting that they may affect multiple pathways .
Result of Action
Given the broad range of activities associated with pyridazinone derivatives, it can be inferred that this compound may have diverse effects at the molecular and cellular levels .
properties
IUPAC Name |
[6-(4-methylphenyl)pyridazin-3-yl]hydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4/c1-8-2-4-9(5-3-8)10-6-7-11(13-12)15-14-10/h2-7H,12H2,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MORPXDYMWBGQNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C=C2)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00423513 | |
| Record name | [6-(4-methylphenyl)pyridazin-3-yl]hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00423513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[6-(4-Methylphenyl)pyridazin-3-yl]hydrazine | |
CAS RN |
18772-77-5 | |
| Record name | Pyridazine, 3-hydrazinyl-6-(4-methylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18772-77-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [6-(4-methylphenyl)pyridazin-3-yl]hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00423513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



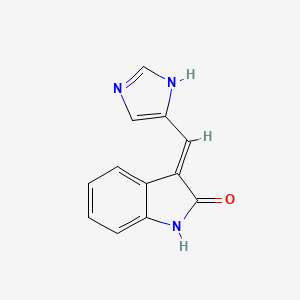
![ethyl(2E)-4-[(benzyloxycarbonyl)amino]but-2-enoate](/img/structure/B3248462.png)
